REACTION_SMILES
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[CH2:1]([S:2](=[O:3])(=[O:4])[c:6]1[n:7][cH:8][c:9]([C:12]([F:13])([F:14])[F:15])[cH:10][n:11]1)[CH3:5].[ClH:18].[Na+:17].[OH-:16]>>[c:6]1(=[O:16])[n:7][cH:8][c:9]([C:12]([F:13])([F:14])[F:15])[cH:10][nH:11]1
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Name
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CCS(=O)(=O)c1ncc(C(F)(F)F)cn1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCS(=O)(=O)c1ncc(C(F)(F)F)cn1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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O=c1ncc(C(F)(F)F)c[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |